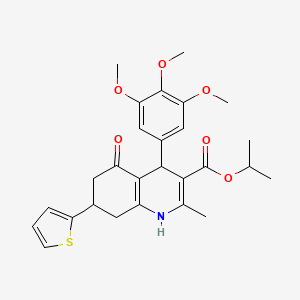
Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known by its systematic IUPAC name, is a complex organic compound. Its intricate structure combines a quinoline core with various functional groups, making it an interesting subject for study.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Condensation Reaction: : Start with 2-methyl-5-oxo-7-(thiophen-2-yl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. React it with propan-2-yl alcohol (isopropanol) in the presence of a dehydrating agent (such as thionyl chloride or acetic anhydride) to form the ester.
-
Purification and Isolation: : The resulting ester can be purified and isolated through techniques like column chromatography or recrystallization.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and safety considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substitution reactions can occur at various positions on the quinoline ring or other functional groups.
Oxidation: Reagents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides or nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and regioselectivity. For example, reduction could yield the corresponding saturated quinoline derivative.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C27H31NO6S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-5-oxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H31NO6S/c1-14(2)34-27(30)23-15(3)28-18-10-16(22-8-7-9-35-22)11-19(29)25(18)24(23)17-12-20(31-4)26(33-6)21(13-17)32-5/h7-9,12-14,16,24,28H,10-11H2,1-6H3 |
InChI Key |
WXPUMAVDFOCUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{(E)-[1-(3-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11631130.png)
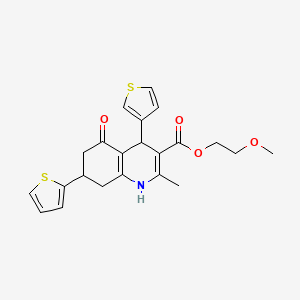
![3-amino-4-(furan-2-yl)-N-(2-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11631151.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11631165.png)
![(6Z)-2-butyl-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631170.png)
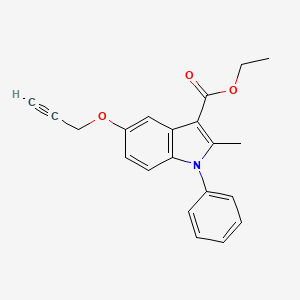
![4-[(4-bromophenyl)carbonyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631183.png)
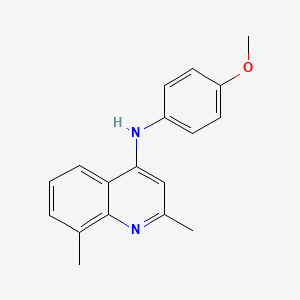
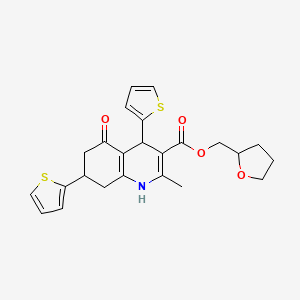
![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
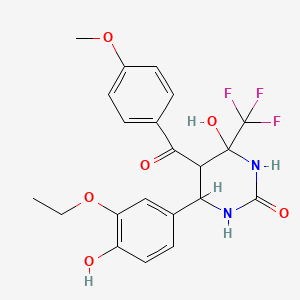
![2-(benzylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631210.png)
